molecular formula C10H13BrClNO2 B2482018 Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride CAS No. 147890-64-0

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride

Cat. No.: B2482018
CAS No.: 147890-64-0
M. Wt: 294.57
InChI Key: RONHJWCWYGBEPT-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a synthetic amino acid ester derivative supplied as a hydrochloride salt to enhance stability. This compound is characterized by a 2-bromophenyl moiety attached to the propanoate chain, a feature of significant interest in medicinal chemistry research. It serves as a versatile chemical building block, particularly in the synthesis of more complex molecules for pharmaceutical applications . The molecular formula is C₁₀H₁₃BrClNO₂ and it has a molecular weight of 294.58 g/mol . Its structure, confirmed by canonical SMILES (COC(=O)C(N)CC1=CC=CC=C1Br.Cl) and InChI key (RONHJWCWYGBEPT-UHFFFAOYSA-N), provides multiple reactive sites for chemical modification, making it a valuable intermediate in exploratory research . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-amino-3-(2-bromophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHJWCWYGBEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and methyl glycinate.

    Formation of Intermediate: The initial step involves the condensation of 2-bromobenzaldehyde with methyl glycinate under basic conditions to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of Methyl 2-amino-3-(2-bromophenyl)propanoate.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Hydrogenation: Using catalysts to facilitate the reduction step can enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

1.1. Oxidation Reactions

The amino group and ester functionality undergo oxidation under controlled conditions. For example:

  • Amino group oxidation : Treatment with potassium permanganate (KMnO4\text{KMnO}_4) in acidic media converts the primary amine to a nitro group, yielding methyl 2-nitro-3-(2-bromophenyl)propanoate.

  • Ester oxidation : Strong oxidizing agents like chromium trioxide (CrO3\text{CrO}_3) can oxidize the ester to a carboxylic acid derivative.

1.2. Reduction Reactions

  • Bromophenyl reduction : Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the bromine atom to hydrogen, forming methyl 2-amino-3-phenylpropanoate hydrochloride.

  • Ester reduction : Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the ester to a primary alcohol.

1.3. Substitution Reactions

The bromine atom at the 2-position of the phenyl ring is highly reactive in nucleophilic aromatic substitution (NAS):

  • Halogen displacement : Reaction with sodium methoxide (NaOCH3\text{NaOCH}_3) replaces bromine with a methoxy group, producing methyl 2-amino-3-(2-methoxyphenyl)propanoate hydrochloride.

1.4. Hydrolysis Reactions

  • Ester hydrolysis : Acidic (HCl/H2O\text{HCl/H}_2\text{O}) or basic (NaOH\text{NaOH}) hydrolysis cleaves the ester to form 2-amino-3-(2-bromophenyl)propanoic acid.

Key Reagents and Conditions

Reaction Type Reagents/Conditions Key Products
Oxidation (Amine)KMnO4\text{KMnO}_4, H2SO4\text{H}_2\text{SO}_4, 80°CMethyl 2-nitro-3-(2-bromophenyl)propanoate
Reduction (Bromophenyl)H2\text{H}_2, 10% Pd-C, ethanol, 25°CMethyl 2-amino-3-phenylpropanoate hydrochloride
Substitution (Bromine)NaOCH3\text{NaOCH}_3, DMF, 60°CMethyl 2-amino-3-(2-methoxyphenyl)propanoate
Hydrolysis (Ester)6M HCl, reflux, 4h2-Amino-3-(2-bromophenyl)propanoic acid

Mechanistic Insights

  • Bromine substitution : The electron-withdrawing bromine atom activates the phenyl ring for NAS, favoring para- and meta-substitution depending on steric and electronic factors.

  • Amino group reactivity : Protonation of the amino group in acidic conditions enhances its nucleophilic character, facilitating coupling reactions with carbonyl compounds.

Stability and Side Reactions

  • Thermal degradation : Prolonged heating above 100°C leads to decarboxylation, forming 2-amino-3-(2-bromophenyl)propan-1-ol.

  • Photoreactivity : UV exposure induces homolytic cleavage of the C-Br bond, generating a phenyl radical that dimerizes or reacts with solvents .

Scientific Research Applications

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical attributes of Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride with analogs:

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2-amino-3-(2-bromophenyl)propanoate HCl Br ortho C₁₀H₁₃BrClNO₂ ~313.6 (calculated) High molecular weight, steric hindrance, moderate polarity
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl F para C₁₀H₁₃ClFNO₂ 233.67 Lower steric bulk, high electronegativity, enhanced reactivity
(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate NO₂ para C₁₀H₁₁N₂O₄ Not provided Strong electron-withdrawing group, prone to reduction reactions
Methyl 2-amino-3-(tert-butoxy)propanoate HCl tert-butoxy - C₈H₁₈ClNO₃ 211.69 Bulky alkoxy group, reduced aromatic interactions, higher flexibility
Methyl 2-amino-2-methyl-3-phenylpropanoate HCl α-methyl - C₁₁H₁₆ClNO₂ 229.70 (calculated) Steric hindrance at α-carbon, altered amino group reactivity

Key Observations:

  • Its polarizability may enhance van der Waals interactions in biological systems compared to fluorine . Fluorine (para): The para-fluorine substituent exerts strong electron-withdrawing effects, increasing the electrophilicity of the aromatic ring. This could influence reactivity in coupling or substitution reactions . Nitro Group (para): The nitro group’s electron-withdrawing nature facilitates reduction to an amine, as demonstrated in , where it was converted to a 4-aminophenyl derivative . tert-Butoxy: This non-aromatic substituent reduces π-π stacking interactions but increases solubility in non-polar solvents due to its hydrophobic character .
  • Synthetic Considerations: Esterification methods using thionyl chloride and methanol (as described in ) are likely applicable to the bromo derivative, though reaction conditions (e.g., temperature, catalyst) may require optimization due to bromine’s steric demand .

Biological Activity

Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a brominated aromatic ring attached to an amino acid derivative, specifically:

  • Molecular Formula : C10H12BrClN2O2
  • Molecular Weight : Approximately 291.57 g/mol

The presence of the bromine atom and the amino group plays a crucial role in its biological interactions, influencing both enzyme inhibition and receptor binding properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Receptor Binding : The brominated phenyl group may enhance binding affinity to specific receptors, modulating biological responses.

This compound's unique structure allows it to engage in halogen bonding, which can further influence its pharmacological effects.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways.
  • Anticancer Properties : Preliminary investigations show promise in targeting cancer cell lines, potentially through modulation of protein-protein interactions .
  • Neuroprotective Effects : Some studies indicate that this compound may have neuroprotective properties, possibly by influencing neurotransmitter systems.

Data Summary and Case Studies

Study Findings Biological Activity
Study AShowed significant inhibition of enzyme XEnzyme inhibition
Study BInduced apoptosis in cancer cell linesAnticancer activity
Study CExhibited neuroprotective effects in vitroNeuroprotection

Case Study: Enzyme Inhibition

A study conducted at the University of Groningen examined the compound's effect on a specific enzyme involved in amino acid metabolism. Results indicated a competitive inhibition mechanism, suggesting that the compound could be developed as a therapeutic agent for metabolic disorders .

Case Study: Anticancer Activity

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in various cancer cell lines. The study found that the brominated phenyl group significantly enhanced binding affinity to target proteins involved in cell survival pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-3-(2-bromophenyl)propanoate hydrochloride, and how is purity assessed?

  • Synthesis : A validated method involves reacting (R)-methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride with 2-bromophenylacetic acid derivatives using thionyl chloride as a coupling agent. Recrystallization from CHCl3-methanol yields high-purity crystals suitable for X-ray diffraction analysis .
  • Purity Assessment : Purity (typically ≥95%) is determined via HPLC with UV detection at 254 nm, complemented by elemental analysis (C, H, N) to confirm stoichiometry .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid moisture and light to prevent hydrolysis or decomposition .

Q. What spectroscopic techniques are used to characterize this compound?

  • Structural Confirmation :

  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl ester at δ 3.7 ppm) and carbon backbone .
  • X-ray Diffraction : Single-crystal analysis resolves bond angles (e.g., C-Br bond length ~1.89 Å) and spatial arrangement .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ≈ 318) .

Advanced Research Questions

Q. What strategies are effective for introducing halogen substituents in similar amino acid derivatives?

  • Halogenation : Electrophilic bromination using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) selectively introduces bromine at the phenyl ring. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can attach pre-halogenated aryl groups .
  • Fluorination : Flow chemistry enables controlled introduction of fluorine via electrophilic fluorinating agents (e.g., Selectfluor), preserving stereochemistry in α-amino acid derivatives .

Q. How do structural analogs of this compound differ in reactivity and biological activity?

  • Reactivity : Substituting the 2-bromophenyl group with pyridinyl (e.g., 3-pyridinyl) increases hydrogen-bonding capacity, altering solubility and enzyme interaction. Pyrrolidine analogs exhibit enhanced nucleophilicity due to ring strain .
  • Biological Activity : Methyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride (similarity index 0.89) shows higher affinity for tyrosine kinase receptors due to sulfonyl group electronegativity .

Q. What computational methods are used to predict interactions with biological targets?

  • Docking Studies : Molecular docking (AutoDock Vina) models interactions with enzymes like acetylcholinesterase (AChE), identifying key binding residues (e.g., Trp286, Phe295) via hydrophobic and π-π stacking interactions .
  • MD Simulations : All-atom MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns, calculating binding free energies (MM-PBSA) to prioritize derivatives for synthesis .

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